2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
Description
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2059970-78-2) is a bicyclic amine featuring a fused pyrrolo[3,4-c]pyrrole core. The compound is characterized by a cyclopropyl substituent at position 2 and a methyl group at position 3a, which confer distinct steric and electronic properties. Its octahydro configuration indicates full saturation of the bicyclic system, enhancing rigidity and influencing interactions with biological targets .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-cyclopropyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C10H18N2/c1-10-6-11-4-8(10)5-12(7-10)9-2-3-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
IWBDNHRSCUGIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1CN(C2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and utilizes easily available starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the receptor subtype and the context of the interaction.
Comparison with Similar Compounds
Core Structural Variations
The pyrrolo[3,4-c]pyrrole framework is shared among several derivatives, but substituent variations significantly alter physicochemical and biological properties. Key analogs include:
Pharmacokinetic and Mechanistic Insights
Membrane Interactions
Studies on pyrrolo[3,4-c]pyrrole derivatives highlight the role of substituents in drug-membrane interactions. Cyclopropyl-containing analogs like the target compound likely exhibit stronger membrane partitioning due to their hydrophobic character, facilitating intracellular uptake. In contrast, polar derivatives (e.g., oxetane-substituted) may require active transport mechanisms .
Enzyme Inhibition Potential
The cyclopropyl and methyl groups in the target compound may shift selectivity toward specific isoforms, such as 15-LOX, by modulating steric interactions with the enzyme’s active site .
Biological Activity
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic compound notable for its unique structure, which includes a cyclopropyl group fused to an octahydropyrrole ring. This compound is part of the pyrrolo[3,4-c]pyrrole class, recognized for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is with a molecular weight of 166.26 g/mol .
Biological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting therapeutic applications in conditions characterized by excessive inflammation.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections .
- Interaction with Molecular Targets : The mechanism of action involves binding to specific enzymes or receptors, thereby altering their activity and leading to various biological outcomes. This includes potential interactions with receptors involved in neurotransmission and immune response modulation .
The compound's mechanism of action is primarily attributed to its ability to bind to molecular targets such as enzymes and receptors. This binding alters the biological pathways involved in inflammation and microbial resistance. For example, studies have shown that the compound can inhibit certain enzymes linked to inflammatory responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | Contains a tert-butyl group and carboxylate ester | Different substituents affecting solubility and reactivity |
| Octahydropyrrolo[3,4-c]pyrrole derivatives | Various substituents on the pyrrole ring | Broad range of biological activities depending on substituents |
The cyclopropyl group in this compound imparts distinct steric and electronic properties compared to other derivatives. This characteristic enhances its potential for drug development by influencing structure-activity relationships .
Synthesis
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common synthetic routes include:
- Cyclization of Suitable Precursors : Utilizing precursors like cyclopropyl amines and appropriate carbonyl compounds.
- Reaction Conditions : Often conducted in solvents such as ethanol or dimethylformamide with catalysts like hydrazine hydrate.
These methods allow for the introduction of diverse functional groups and modifications that can enhance biological activity .
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro assays showed that the compound exhibited activity against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.
These findings underscore the importance of further research into this compound's pharmacological properties and mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
